molecular formula C26H34N4O7S B2523619 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-50-0

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2523619
CAS No.: 533871-50-0
M. Wt: 546.64
InChI Key: WNHPLAJAGPGNBI-UHFFFAOYSA-N
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Description

This compound is a sulfamoyl benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group. Its structure combines a bis(2-methylpropyl)sulfamoyl moiety linked to a benzamide scaffold, which is further conjugated to the oxadiazole ring.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O7S/c1-16(2)14-30(15-17(3)4)38(32,33)20-10-8-18(9-11-20)24(31)27-26-29-28-25(37-26)19-12-21(34-5)23(36-7)22(13-19)35-6/h8-13,16-17H,14-15H2,1-7H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHPLAJAGPGNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, we analyze three analogues with variations in substituent patterns (Table 1). Key differences lie in the methoxy group positions on the phenyl ring and the sulfamoyl alkyl chains.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (Phenyl Ring) Alkyl Chain (Sulfamoyl) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3,4,5-trimethoxy 2-methylpropyl (branched) 528.6* ~4.2† 1 / 10‡ 12*
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2,4-dimethoxy prop-2-enyl (linear) 484.5 3.0 1 / 9 11
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2,5-dimethoxy prop-2-enyl (linear) 484.5 3.0 1 / 9 11

*Estimated based on structural similarity.
†Predicted using fragment-based methods (higher XLogP3 due to branched alkyl chains and additional methoxy groups).
‡Calculated from functional groups (sulfamoyl NH, oxadiazole N, carbonyl O, methoxy O).

Key Findings

Substituent Effects on Lipophilicity: The 3,4,5-trimethoxy substitution increases XLogP3 (~4.2) compared to dimethoxy analogues (XLogP3 = 3.0) . Branched 2-methylpropyl chains further elevate lipophilicity relative to linear prop-2-enyl chains.

Hydrogen Bonding and Solubility :
The trimethoxy variant has 10 hydrogen bond acceptors (vs. 9 in dimethoxy compounds), which may improve interactions with polar biological targets but reduce solubility in aqueous media.

Biological Implications :

  • 3,4,5-Trimethoxyphenyl : This substitution pattern is associated with tubulin-binding activity in anticancer agents (e.g., combretastatin analogues) .
  • Linear vs. Branched Alkyl Chains : Branched chains may enhance metabolic stability by reducing oxidation susceptibility compared to allyl (prop-2-enyl) groups.

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